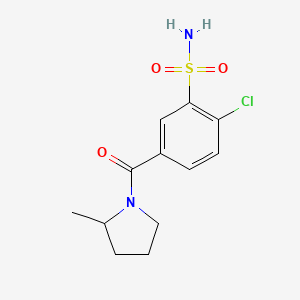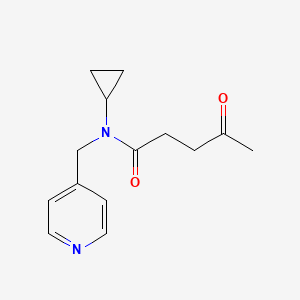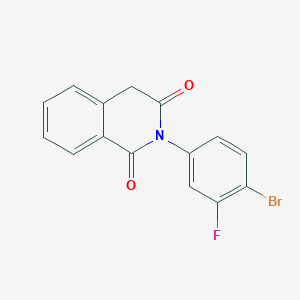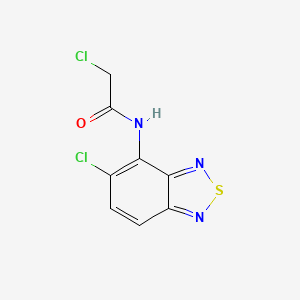![molecular formula C12H10ClNO5 B7580846 1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580846.png)
1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid, also known as CBDA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. CBDA is a derivative of cannabidiol (CBD), a non-psychoactive compound found in the Cannabis sativa plant. CBDA has been shown to exhibit anti-inflammatory, anti-cancer, and anti-emetic properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid is not fully understood, but it is believed to act on the endocannabinoid system (ECS), a complex signaling system in the body that regulates various physiological processes. 1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid is thought to interact with the ECS by binding to cannabinoid receptors, specifically CB1 and CB2 receptors. CB1 receptors are primarily found in the brain and nervous system, while CB2 receptors are primarily found in immune cells. 1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid may also interact with other receptors and signaling pathways in the body, but further research is needed to fully understand its mechanism of action.
Biochemical and Physiological Effects:
1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-emetic properties, 1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid has been shown to exhibit analgesic (pain-relieving), anxiolytic (anti-anxiety), and antipsychotic properties. 1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid has also been shown to have antioxidant properties, which may help protect against oxidative damage in the body.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid in lab experiments is its relatively low toxicity. 1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. Another advantage is its potential therapeutic benefits, which make it a promising candidate for drug development. However, one limitation of using 1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, further research is needed to fully understand the safety and efficacy of 1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid in humans.
Future Directions
There are several potential future directions for research on 1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid. One area of interest is the development of 1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid-based drugs for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of interest is the use of 1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid in combination with other compounds, such as chemotherapy drugs, to enhance their anti-cancer effects. Additionally, further research is needed to fully understand the mechanism of action of 1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid and its potential therapeutic applications.
Synthesis Methods
1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid can be synthesized from cannabigerolic acid (CBGA), a precursor molecule found in the Cannabis sativa plant. The synthesis involves the conversion of CBGA to cannabidiolic acid (1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid) through a process known as decarboxylation. The decarboxylation process involves the removal of a carboxyl group from CBGA, resulting in the formation of 1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid. The reaction is catalyzed by heat and can be carried out in the laboratory using standard organic chemistry techniques.
Scientific Research Applications
1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid has been the subject of extensive scientific research due to its potential therapeutic benefits. Studies have shown that 1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid has also been shown to have anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. In addition, 1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid has been shown to have anti-emetic properties, making it a potential treatment for nausea and vomiting.
properties
IUPAC Name |
1-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO5/c13-7-3-6(4-8-9(7)19-5-18-8)10(15)14-12(1-2-12)11(16)17/h3-4H,1-2,5H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFQELKUDIDWAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)C2=CC3=C(C(=C2)Cl)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Benzo[1,2,5]thiadiazol-4-yl-isobutyramide](/img/structure/B7580787.png)

![N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide](/img/structure/B7580798.png)

![2-[(4-Bromo-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7580802.png)


![N-(1-cyclopropylpyrrolidin-3-yl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B7580813.png)
![Furan-2-ylmethyl-(1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-4-yl)-amine](/img/structure/B7580832.png)
![1-[(1-Methylindole-3-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580839.png)
![1-[[2-(4-Chlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580860.png)